molecular formula C23H18N2O6 B11496255 2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11496255
M. Wt: 418.4 g/mol
InChI Key: SBWOMAIQVBBUEN-UHFFFAOYSA-N
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Description

2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The presence of multiple functional groups, such as amino, carbonitrile, and trimethoxyphenyl, makes this compound a versatile scaffold for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction can be carried out using potassium carbonate (K₂CO₃) as a basic catalyst under reflux conditions . The reaction proceeds through the formation of intermediate adducts, which then cyclize to form the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is unique due to the presence of the trimethoxyphenyl group, which enhances its pharmacological properties and chemical reactivity. This structural feature allows for greater versatility in chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

2-amino-5,10-dioxo-4-(3,4,5-trimethoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C23H18N2O6/c1-28-15-8-11(9-16(29-2)21(15)30-3)17-14(10-24)23(25)31-22-18(17)19(26)12-6-4-5-7-13(12)20(22)27/h4-9,17H,25H2,1-3H3

InChI Key

SBWOMAIQVBBUEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N

Origin of Product

United States

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